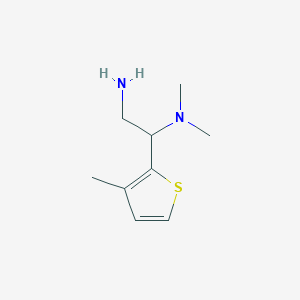

N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine

説明

N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine is a substituted ethylenediamine derivative featuring a dimethylamine group at the N1 position and a 3-methylthiophene (2-thienyl) substituent at the adjacent carbon. The thienyl group introduces electron-rich sulfur heterocyclic properties, which may enhance metal-binding affinity or modulate pharmacokinetic behavior compared to purely aromatic or aliphatic analogs.

特性

IUPAC Name |

N,N-dimethyl-1-(3-methylthiophen-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-7-4-5-12-9(7)8(6-10)11(2)3/h4-5,8H,6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHCJTMLKPDFJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CN)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine, also known as N,N-dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride, is a compound with notable potential in various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic uses based on recent research findings.

- Molecular Formula : C10H20Cl2N2S

- Molecular Weight : 271.24 g/mol

- Boiling Point : 246.3 ± 35.0 °C (predicted)

- Density : 1.067 ± 0.06 g/cm³ (predicted)

- pKa : 8.46 ± 0.10 (predicted)

The presence of a thienyl group in its structure contributes to its unique reactivity and potential biological interactions, particularly in pharmacological contexts .

Biological Activity

Preliminary studies indicate that N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine may exhibit various biological activities:

- Pharmacological Applications : Compounds with similar structures have been investigated for their potential as enzyme inhibitors and receptor modulators, suggesting that N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine could play a role in drug development.

- Mechanism of Action : The compound likely interacts with specific molecular targets such as receptors or enzymes, modulating various biological pathways. This interaction is critical for understanding its therapeutic potential.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Enzyme Inhibition : A study demonstrated that similar thienyl-substituted amines can act as effective inhibitors of certain enzymes involved in metabolic pathways, suggesting that N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine may exhibit comparable inhibitory effects .

- Receptor Binding Assays : Research involving receptor binding assays indicated that compounds with thienyl groups can significantly influence receptor activity, which may extend to N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine.

Comparative Analysis of Similar Compounds

To better understand the potential of N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Dimethylbenzylamine | Aromatic ring; similar amine structure | Commonly used as a solvent and reagent |

| 1-Methylpiperazine | Six-membered ring; nitrogen heteroatom | Used extensively in drug development |

| 3-Methylthiophene | Similar thienyl structure | Focused on electronic properties |

| N,N-Diethyl-N'-methylamine | Similar amine functionality | Different alkyl groups influence solubility |

This table highlights the unique aspects of N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine due to its specific thienyl substitution and dual amine functionality, which may confer distinct biological properties not found in others .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The structural analogs of N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine differ primarily in their aromatic substituents and alkylation patterns. Key comparisons include:

Key Insights :

- Thienyl vs. Phenyl: The sulfur atom in the thienyl group (vs.

- Heterocyclic vs. Aromatic : Pyrimidinyl substituents () introduce nitrogen-based hydrogen-bonding sites, useful in drug design, whereas thienyl groups prioritize sulfur-mediated interactions.

- Steric Effects : Bulky substituents (e.g., diethyl in or bis(2-methylphenyl) in ) reduce conformational flexibility, impacting binding kinetics or catalytic activity.

Comparison with Analog Syntheses :

- Phenyl Derivatives : and describe similar reductions of phenyl-substituted Schiff bases, yielding crystalline products with high purity .

- Chiral Derivatives: Asymmetric synthesis (e.g., ) requires chiral catalysts or resolution steps, increasing complexity compared to the non-chiral thienyl analog.

2.3.1. Toxicity and Bioactivity

- N~1~,N~1~-Dimethyl-1-phenyl-1,2-ethanediamine (): Exhibits moderate cytotoxicity in preliminary assays, attributed to the phenyl group’s hydrophobicity.

- Pyrimidinyl Analogs (): Show enhanced antimicrobial activity due to pyrimidine’s resemblance to nucleic acid bases.

- Thienyl Derivatives : The sulfur atom may confer lower toxicity compared to chlorinated analogs (e.g., trichlorobenzylidene derivatives in ), as thiophenes are common in FDA-approved drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。